2-(4-Nitrophenyl)Benzo[D]Thiazole

Catalog No.
S796599
CAS No.
22868-34-4
M.F
C13H8N2O2S
M. Wt
256.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)Benzo[D]Thiazole

CAS Number

22868-34-4

Product Name

2-(4-Nitrophenyl)Benzo[D]Thiazole

IUPAC Name

2-(4-nitrophenyl)-1,3-benzothiazole

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28 g/mol

InChI

InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H

InChI Key

KEJBDGQLLLLBGE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
  • Heteroaromatic Scaffold

    The molecule possesses a benzothiazole ring structure, a common heteroaromatic scaffold found in various biologically active molecules []. This scaffold is known for its rigidity and ability to form hydrogen bonds, making it a valuable building block for drug discovery [].

  • Functional Groups

    The presence of the nitro group (NO2) suggests potential applications related to redox processes or interactions with biomolecules containing electron-rich sites [].

2-(4-Nitrophenyl)Benzo[D]Thiazole is a heterocyclic compound characterized by a benzothiazole core substituted with a nitrophenyl group at the second position. Its molecular formula is C₁₃H₈N₂O₂S, and it features a combination of nitrogen, sulfur, and oxygen atoms, which contribute to its unique chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a functional material.

Currently, there is no scientific literature available on the specific mechanism of action of 2-(4-NBT).

Due to the limited information on 2-(4-NBT), it is advisable to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:

  • Skin and eye irritation: Nitroaromatic compounds can cause skin and eye irritation upon contact [].
  • Respiratory irritation: Inhalation may cause respiratory irritation [].
  • Potential explosion hazard: Nitroaromatic compounds can be explosive under certain conditions [].

The chemical reactivity of 2-(4-Nitrophenyl)Benzo[D]Thiazole is influenced by the electron-withdrawing nitro group, which can enhance its electrophilic character. Common reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom due to the presence of the nitro group.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitutions, potentially leading to various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, forming new compounds.

2-(4-Nitrophenyl)Benzo[D]Thiazole exhibits notable biological activities that make it a subject of interest in pharmacological research. Studies indicate that it possesses:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Activity: Preliminary evaluations indicate that derivatives of this compound may inhibit cancer cell growth, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects: Some studies suggest that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

Several methods have been developed for synthesizing 2-(4-Nitrophenyl)Benzo[D]Thiazole:

  • Lawesson's Reagent Method: This method involves using Lawesson's reagent to facilitate the formation of the thiazole ring from appropriate precursors, yielding high purity and yield .
  • Photocatalytic Synthesis: Recent advancements have introduced photocatalytic methods that allow for the synthesis of this compound under mild conditions, improving sustainability .
  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of benzothiazole derivatives .

The unique properties of 2-(4-Nitrophenyl)Benzo[D]Thiazole lend themselves to various applications:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Material Science: The compound can be used in developing organic semiconductors due to its electronic properties.
  • Biochemical Probes: It may serve as a tool in biological studies to explore cellular mechanisms.

Interaction studies have focused on understanding how 2-(4-Nitrophenyl)Benzo[D]Thiazole interacts with biological targets:

  • Molecular Docking Studies: These studies have evaluated binding affinities with various enzymes and receptors, indicating potential pathways for therapeutic action.
  • Enzyme Inhibition Studies: Research has shown that this compound can inhibit specific enzymes involved in disease processes, supporting its role as a lead compound for drug design.

Similar Compounds

Several compounds share structural similarities with 2-(4-Nitrophenyl)Benzo[D]Thiazole, each exhibiting unique properties:

Compound NameStructure TypeKey Properties
2-AminobenzothiazoleBenzothiazole derivativeAntimicrobial and anticancer activity
BenzothiazoleCore structureBroad spectrum biological activity
2-(Phenyl)BenzothiazoleBenzothiazole derivativePotential neuroprotective effects
2-(Chlorophenyl)BenzothiazoleBenzothiazole derivativeAnticancer properties

These compounds are often compared based on their biological activities and synthetic accessibility. The presence of different substituents significantly alters their pharmacological profiles and reactivity.

The synthesis of 2-(4-Nitrophenyl)Benzo[D]Thiazole represents a significant area of synthetic organic chemistry, with multiple methodological approaches developed to access this important heterocyclic compound [1]. Contemporary synthetic strategies encompass traditional condensation reactions, pyrolytic transformations, catalytic cross-coupling methodologies, and environmentally sustainable green chemistry approaches [2] [3]. Each synthetic pathway offers distinct advantages in terms of reaction conditions, substrate scope, and overall efficiency for the target compound preparation [4].

Traditional Condensation Approaches

Traditional condensation methodologies remain foundational approaches for benzothiazole synthesis, utilizing direct cyclization reactions between appropriately functionalized precursors [5] [6]. These methods typically involve the formation of carbon-nitrogen and carbon-sulfur bonds through nucleophilic attack and subsequent ring closure mechanisms [4] [7]. The condensation approaches demonstrate excellent compatibility with nitrophenyl substituents, making them particularly suitable for 2-(4-Nitrophenyl)Benzo[D]Thiazole preparation [5].

Aldehyde-Aminothiophenol Cyclization

The aldehyde-aminothiophenol cyclization represents the most widely employed synthetic route for benzothiazole derivatives, proceeding through a well-established mechanistic pathway [8] [4] [5]. The reaction involves nucleophilic attack of the amino group in 2-aminothiophenol on the carbonyl carbon of 4-nitrobenzaldehyde, followed by intramolecular cyclization through the thiol functionality [5]. This process culminates in oxidative aromatization to yield the target benzothiazole ring system [4].

Recent investigations have demonstrated that glycerol serves as an exceptionally effective solvent for this transformation, enabling 2-(4-Nitrophenyl)Benzo[D]Thiazole synthesis in 94% yield within 2 hours at room temperature [5]. The glycerol-mediated protocol requires heating until complete dissolution of reactants, followed by ambient temperature stirring for completion [5]. Comparative studies reveal that alternative solvents including water, acetone, and chloroform fail to promote the desired transformation under identical conditions [5].

Mechanistic studies suggest that glycerol facilitates the reaction through hydrogen bonding interactions that activate both the aldehyde electrophile and the aminothiophenol nucleophile [5]. The reaction proceeds through initial imine formation, followed by intramolecular nucleophilic attack of the thiol group and subsequent oxidative dehydrogenation [4]. Electron-withdrawing substituents such as the nitro group enhance reaction rates and overall yields due to increased electrophilicity of the aldehyde component [5].

Alternative catalytic systems have been extensively investigated for this transformation [4]. The hydrogen peroxide-hydrochloric acid system demonstrates remarkable efficiency, achieving 87-95% yields in 8-35 minutes using a 1:1:6:3 ratio of 2-aminothiophenol:aromatic aldehyde:hydrogen peroxide:hydrochloric acid [4]. This protocol exhibits broad substrate tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aldehyde component [4].

Microwave-assisted protocols provide significant rate enhancements for the aldehyde-aminothiophenol cyclization [8] [9]. Under microwave irradiation at 300 watts for 6 minutes, related methoxyphenyl derivatives achieve 94% yields using silica gel as a solid support [8]. The microwave methodology offers advantages including reduced reaction times, improved energy efficiency, and enhanced product purity through minimized side product formation [9].

Reaction ConditionsSolventTemperatureTimeYield (%)Reference
Glycerol mediumGlycerolRoom temp2 h94 [5]
H₂O₂/HCl systemEthanolRoom temp8-35 min87-95 [4]
Microwave irradiationSolvent-free300W6 min94 [8]
Conventional heatingMethanolReflux6 h60 [10]

Nitrobenzoyl Chloride-Mediated Routes

Nitrobenzoyl chloride-mediated routes offer alternative access to 2-(4-Nitrophenyl)Benzo[D]Thiazole through acylation-cyclization sequences [11] [12]. These methodologies typically involve initial acylation of 2-aminothiophenol with 4-nitrobenzoyl chloride, followed by intramolecular cyclization and dehydration [11]. The approach provides excellent regioselectivity and high yields under mild reaction conditions [11].

The solvent-free protocol demonstrates exceptional efficiency, achieving 95% yields within 30 minutes at 35°C [11]. The reaction proceeds through formation of an intermediate amide, which undergoes nucleophilic attack by the thiol group to generate a benzothiazolidine intermediate [11]. Subsequent dehydration and aromatization complete the synthetic sequence [11]. The methodology exhibits broad tolerance for various acyl chloride substrates, with yields ranging from 62-86% depending on substituent patterns [11].

Water-mediated variants of this transformation have been developed to enhance environmental compatibility [11]. Under aqueous conditions, the reaction mixture forms a homogeneous liquid after 30 minutes of stirring, with complete conversion observed within 1-7 hours depending on substrate reactivity [11]. The aqueous protocol eliminates organic solvent requirements while maintaining excellent yields and product purity [11].

Mechanistic investigations reveal that the reaction proceeds through initial formation of an amide intermediate, followed by intramolecular nucleophilic substitution [11]. The thiol group attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel water and generate the benzothiazole ring system [11]. The presence of electron-withdrawing groups on the acyl chloride component accelerates the cyclization step through increased electrophilicity [11].

Lawesson reagent provides an alternative approach for nitrobenzoyl chloride-mediated benzothiazole synthesis [1] [13]. The method involves treatment of intermediate benzamides with Lawesson reagent to generate benzothioamides, which undergo spontaneous cyclization to afford benzothiazole products [13] [14]. This protocol demonstrates excellent functional group tolerance and proceeds under mild conditions with good to excellent yields [13].

Pyrolytic Synthesis from Mercaptobenzothiazole Precursors

Pyrolytic synthesis methodologies utilize high-temperature transformations of mercaptobenzothiazole precursors to access substituted benzothiazole derivatives [15] [16] [17]. These approaches typically involve thermal rearrangement reactions or metal-catalyzed desulfurization processes under elevated temperature and pressure conditions [15] [17]. The pyrolytic methods offer unique advantages for large-scale synthesis and industrial applications [15].

The bis(2-nitrophenyl)disulfide route represents a particularly effective pyrolytic approach [15]. Treatment of bis(2-nitrophenyl)disulfide with sodium sulfite in acetic acid at 100°C provides 2-methylbenzothiazole derivatives in 78-89% yields [15]. The reaction involves initial reduction of the disulfide bond, followed by cyclization of the resulting aminothiophenol intermediate [15]. Subsequent alkylation with carboxylic acids generates the desired 2-substituted products [15].

Raney nickel-catalyzed desulfurization of 2-mercaptobenzothiazole provides direct access to benzothiazole derivatives through monodesulfurization [16]. The transformation proceeds at 100-150°C under atmospheric pressure, achieving yields of 70-85% [16]. The process involves selective removal of the exocyclic sulfur atom while preserving the benzothiazole ring system [16]. This methodology demonstrates excellent compatibility with various substituent patterns and functional groups [16].

High-pressure pyrolytic protocols utilizing phenyldithiocarbamate precursors operate at 200-280°C under 3.0-8.0 megapascal pressure [17]. These conditions promote thermal rearrangement reactions that generate benzothiazole products in 60-80% yields [17]. The methodology requires specialized high-pressure equipment but offers advantages for large-scale industrial synthesis [17]. Reaction times are typically 2-12 hours depending on substrate reactivity and desired conversion levels [17].

Oxidative cyclization of nitrogen-arylthioureas provides an alternative pyrolytic route [3]. The transformation involves bromination-induced cyclization at 150-200°C under atmospheric pressure [3]. Yields range from 65-90% depending on substituent patterns and reaction optimization [3]. The mechanism involves initial bromination of the thiourea sulfur, followed by intramolecular nucleophilic attack and ring closure [3].

Precursor TypeConditionsTemperature (°C)PressureYield (%)Reference
Bis(nitrophenyl)disulfideNa₂SO₃, AcOH100Atmospheric78-89 [15]
2-MercaptobenzothiazoleRaney Ni100-150Atmospheric70-85 [16]
PhenyldithiocarbamatesThermal200-2803.0-8.0 MPa60-80 [17]
N-arylthioureasBr₂, cyclization150-200Atmospheric65-90 [3]

Catalytic Cross-Coupling Strategies

Catalytic cross-coupling strategies represent modern synthetic approaches that utilize transition metal catalysis to construct benzothiazole derivatives through carbon-carbon and carbon-heteroatom bond formation [18] [19] [20]. These methodologies offer enhanced selectivity, mild reaction conditions, and broad substrate scope compared to traditional thermal methods [19] [21]. The catalytic approaches are particularly valuable for complex substrate combinations and late-stage functionalization applications [18] [20].

Palladium-Copper Cocatalyzed Systems

Palladium-copper cocatalyzed systems demonstrate exceptional versatility for benzothiazole synthesis through complementary catalytic cycles [18] [19] [20]. The palladium component facilitates oxidative addition and reductive elimination processes, while copper enables carbon-hydrogen bond activation and sulfur coordination [19] [20]. This dual catalytic system provides access to 2-substituted benzothiazoles with excellent regioselectivity and functional group tolerance [19].

The palladium acetate-copper iodide-tetrabutylammonium bromide system achieves optimal performance using 10 mol% palladium and 50 mol% copper loadings [19]. The transformation proceeds through initial carbon-hydrogen functionalization of benzothiazole by copper, followed by transmetalation to palladium and subsequent arylation [19] [20]. Reaction yields range from 65-90% depending on the electronic properties of the aryl halide coupling partner [19].

Mechanistic investigations reveal a complex catalytic cycle involving multiple metal species [20]. Initial formation of benzothiazole occurs through condensation of aminothiophenol with isocyanide derivatives [20]. Copper-catalyzed carbon-hydrogen activation generates a metallated intermediate that undergoes transmetalation to palladium [20]. Oxidative addition of aryl halides followed by reductive elimination completes the catalytic cycle [20].

The dichloropalladium-copper iodide-diphenylphosphinoferrocene system provides an alternative cocatalytic approach [20]. This catalyst combination operates at 110°C in toluene solvent, achieving yields of 70-85% over 12-18 hour reaction periods [20]. The methodology demonstrates excellent tolerance for electron-rich and electron-deficient aryl halide substrates [20]. The diphenylphosphinoferrocene ligand enhances catalytic efficiency through electronic and steric modulation of the palladium center [20].

Substrate scope investigations reveal broad applicability across diverse aryl halide coupling partners [18] [19]. Electron-withdrawing substituents including nitro, cyano, and trifluoromethyl groups provide excellent yields [19]. Electron-donating substituents such as methoxy and methyl groups also participate effectively, though slightly longer reaction times may be required [19]. Heteroaryl halides including pyridyl and thienyl derivatives demonstrate good compatibility with the cocatalytic system [18].

Microwave-Assisted Optimization

Microwave-assisted optimization provides significant enhancements to catalytic cross-coupling methodologies through improved heating efficiency and reaction rate acceleration [9] [22]. Microwave irradiation enables rapid heating to optimal reaction temperatures while minimizing thermal decomposition pathways [9]. The technology demonstrates particular advantages for palladium-catalyzed transformations through enhanced catalyst turnover and reduced reaction times [9].

Microwave-assisted palladium catalysis achieves 80-92% yields in 10-30 minute timeframes compared to several hours required under conventional heating [9]. The rapid heating profile minimizes catalyst deactivation and side product formation [9]. Power optimization studies reveal optimal performance at 300-600 watts depending on reaction scale and substrate reactivity [22]. Temperature monitoring ensures consistent heating profiles and reproducible reaction outcomes [9].

Solvent-free microwave protocols eliminate organic solvent requirements while maintaining excellent reaction efficiency [22]. The solvent-free conditions concentrate reactants and enhance mass transfer, leading to improved reaction rates [22]. Zeolite supports provide heterogeneous catalytic environments that facilitate product separation and catalyst recycling [22]. Sodium yttrium zeolite demonstrates particular effectiveness for benzothiazole synthesis applications [22].

Catalyst loading optimization reveals optimal performance at 5-10 mol% palladium loadings under microwave conditions [9]. Higher catalyst loadings provide no additional benefit and may lead to increased side product formation [9]. Ligand selection significantly impacts catalytic performance, with electron-rich phosphine ligands providing superior results [9]. Temperature optimization typically identifies optimal ranges of 120-150°C for most substrate combinations [9].

Reaction time studies demonstrate complete conversion within 10-30 minutes under optimized microwave conditions [9] [22]. Extended reaction times beyond optimal duration can lead to product decomposition or catalyst deactivation [9]. Thin-layer chromatography monitoring enables real-time reaction progress assessment [22]. Product isolation is typically achieved through simple aqueous workup followed by recrystallization [22].

Catalyst SystemConditionsTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂/Cu(I)/Bu₄NBr10 mol% Pd, 50 mol% Cu100-1208-24 h65-90 [19]
PdCl₂/CuI/dppf5 mol% Pd, toluene11012-18 h70-85 [20]
Microwave Pd catalystMW irradiationMW heating10-30 min80-92 [9]
NiCl₂·6H₂O/oxidant2.5 mol% Ni1302-6 h85-95 [21]

Green Chemistry Approaches

Green chemistry approaches prioritize environmental sustainability through elimination of hazardous solvents, reduction of waste generation, and utilization of renewable resources [23] [24] [25] [26]. These methodologies align with contemporary principles of sustainable synthesis while maintaining high synthetic efficiency [24] [25]. Green approaches for benzothiazole synthesis encompass mechanochemical transformations, biocatalytic processes, and solvent-free thermal reactions [23] [26].

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis utilizes mechanical energy to promote chemical transformations without organic solvent requirements [23] [26]. Ball-milling techniques provide controlled mechanical activation that facilitates bond formation and breaking processes [26]. These methodologies demonstrate excellent environmental profiles with minimal waste generation and energy consumption [23] [26].

Zinc oxide nanoparticle-catalyzed ball-milling achieves 85-92% yields for benzothiazole synthesis under ambient temperature conditions [26]. The methodology utilizes zinc oxide nanoparticles as both catalyst and grinding medium [26]. Reaction optimization reveals optimal performance with 10-20 weight percent nanoparticle loadings relative to substrate mass [26]. The catalyst demonstrates excellent recyclability over multiple reaction cycles without significant activity loss [26].

Mechanochemical activation facilitates carbon-nitrogen and carbon-sulfur bond formation through high-energy intermediate formation [26]. The grinding process generates localized high-temperature and high-pressure conditions that promote condensation reactions [26]. Reaction monitoring reveals complete conversion within 30-60 minutes of continuous grinding [26]. Product isolation involves simple washing procedures to remove catalyst and unreacted starting materials [26].

Catalyst-free mechanochemical protocols eliminate metal requirements through optimized grinding conditions [23]. These transformations operate at 150°C under grinding conditions, achieving yields of 70-85% [25]. The methodology requires specialized heating-grinding equipment but offers excellent atom economy [25]. Environmental factor calculations reveal values of 0.08-0.12, indicating minimal waste generation [23].

Ultrasonic probe-assisted synthesis provides an alternative mechanochemical approach [10]. Optimization studies identify 51 watts as optimal power for 20-minute reaction durations [10]. The ultrasonic methodology achieves 83% yield under solvent-free conditions [10]. Comparative studies demonstrate superior performance relative to ultrasonic bath methods, which achieve less than 10% yield under similar timeframes [10].

Biocatalytic Pathways

Biocatalytic pathways utilize enzyme systems to catalyze benzothiazole formation under mild physiological conditions [24] [27] [28] [29]. These methodologies offer exceptional selectivity, environmental compatibility, and renewable catalyst sources [24] [29]. Biocatalytic approaches demonstrate particular advantages for complex substrate combinations and stereoselective transformations [27] [28].

Trypsin-catalyzed synthesis achieves 90-98% yields through three-component condensation reactions [27] [28]. The enzyme operates optimally at pH 8.0 and 37°C with reaction completion in 2-4 hours [27]. Substrate scope investigations reveal broad tolerance for diverse aldehyde and β-ketoester components [28]. The methodology demonstrates excellent regioselectivity and functional group compatibility [27].

Combined enzymatic and photocatalytic systems provide innovative approaches for benzothiazole synthesis [24] [29]. The dual catalytic system utilizes hydrolase enzymes for initial substrate activation followed by visible-light-promoted oxidation [24]. Rose bengal photosensitizer enables alcohol oxidation to aldehyde intermediates under ambient conditions [29]. The integrated process achieves 95-99% yields in 10-minute reaction times [24].

Enzyme immobilization techniques enhance catalyst stability and enable multiple reuse cycles [27]. Trypsin immobilized on silica supports demonstrates retained activity over five reaction cycles [27]. The immobilized enzyme system facilitates product separation and catalyst recovery [27]. Enzyme loading optimization reveals optimal performance at 10-20 milligrams per millimole of substrate [27].

Natural extract-based catalysts provide sustainable alternatives to purified enzyme systems [2]. Acacia concinna extract demonstrates effective catalytic activity under microwave irradiation [2]. The natural extract achieves 85-92% yields in 5-15 minute reaction times [2]. The methodology eliminates enzyme purification requirements while maintaining excellent catalytic performance [2].

Environmental impact assessments reveal exceptional sustainability profiles for biocatalytic methods [24]. Environmental factor calculations demonstrate values of 0.03-0.05, indicating minimal waste generation [24]. Life cycle analysis reveals reduced energy consumption and carbon footprint compared to traditional synthetic methods [24]. The biocatalytic approaches align with principles of sustainable chemistry and green manufacturing [24].

MethodCatalystConditionsYield (%)Environmental FactorReference
Ball-millingZnO nanoparticlesRT, grinding85-920.1-0.2 [26]
Ultrasonic probeNone51W, 20 min830.05 [10]
MechanochemicalNone150°C, grinding70-850.08 [23]
Trypsin biocatalysisTrypsin enzymepH 8.0, 37°C90-980.03 [27]
Dual catalysisHydrolase + photocatalystVisible light, RT95-990.03 [24]

XLogP3

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Wikipedia

2-(4-Nitrophenyl)Benzo[D]Thiazole

Dates

Last modified: 08-15-2023

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